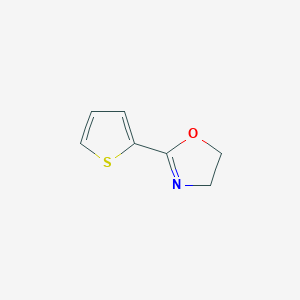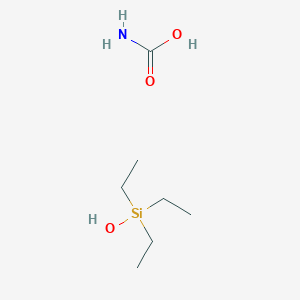
Bis(4,5-dimethoxy-2-nitrophenyl)disulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(4,5-dimethoxy-2-nitrophenyl)disulfide is an organic compound characterized by the presence of two nitrophenyl groups connected by a disulfide bond. This compound is notable for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4,5-dimethoxy-2-nitrophenyl)disulfide typically involves the reaction of 4,5-dimethoxy-2-nitrophenol with a disulfide-forming reagent under controlled conditions. One common method involves the use of oxidizing agents to facilitate the formation of the disulfide bond between two nitrophenyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Bis(4,5-dimethoxy-2-nitrophenyl)disulfide undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like thiols or amines can be used to replace the methoxy groups.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Aminophenyl derivatives.
Substitution: Thiophenyl or aminophenyl derivatives.
Scientific Research Applications
Bis(4,5-dimethoxy-2-nitrophenyl)disulfide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of disulfide bonds.
Biology: Employed in the study of protein folding and disulfide bond formation in peptides and proteins.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Bis(4,5-dimethoxy-2-nitrophenyl)disulfide involves the formation and cleavage of disulfide bonds. This compound can interact with thiol groups in proteins and peptides, leading to the formation of stable disulfide linkages. These interactions are crucial in the stabilization of protein structures and the regulation of biological activities.
Comparison with Similar Compounds
Similar Compounds
- Bis(4-nitrophenyl)disulfide
- Bis(2-nitrophenyl)disulfide
- Bis(4-chlorophenyl)disulfide
Uniqueness
Bis(4,5-dimethoxy-2-nitrophenyl)disulfide is unique due to the presence of methoxy groups, which can influence its reactivity and solubility. The methoxy groups can also participate in additional chemical reactions, providing versatility in synthetic applications.
Properties
CAS No. |
58249-73-3 |
|---|---|
Molecular Formula |
C16H16N2O8S2 |
Molecular Weight |
428.4 g/mol |
IUPAC Name |
1-[(4,5-dimethoxy-2-nitrophenyl)disulfanyl]-4,5-dimethoxy-2-nitrobenzene |
InChI |
InChI=1S/C16H16N2O8S2/c1-23-11-5-9(17(19)20)15(7-13(11)25-3)27-28-16-8-14(26-4)12(24-2)6-10(16)18(21)22/h5-8H,1-4H3 |
InChI Key |
VUUKWZIHQUEPHC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)[N+](=O)[O-])SSC2=CC(=C(C=C2[N+](=O)[O-])OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[Bis(dimethylamino)arsanyl]-2-diazonio-1-ethoxyethen-1-olate](/img/structure/B14610346.png)
![4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl 3-bromopropanoate](/img/structure/B14610354.png)




![4-[(2-Chloroprop-2-en-1-yl)oxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14610380.png)
![Triethyl{3-[(triethylstannyl)sulfanyl]propyl}silane](/img/structure/B14610387.png)
![Triphenyl[1-(triphenyl-lambda~5~-phosphanylidene)propyl]phosphanium iodide](/img/structure/B14610389.png)
![N,N'-bis[2-(octadecanoylamino)ethyl]decanediamide](/img/structure/B14610397.png)


